molecular formula C25H17Cl2N3O3S2 B11992564 (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one CAS No. 324544-20-9

(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11992564
CAS No.: 324544-20-9
M. Wt: 542.5 g/mol
InChI Key: SWQCENWRANLNCT-FYJGNVAPSA-N
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Description

The compound (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core, a pyrazolone moiety, and a dichlorophenyl-furyl group, contributes to its potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Pyrazolone Moiety: The pyrazolone moiety is introduced through a condensation reaction between a hydrazine derivative and an appropriate β-diketone.

    Attachment of the Dichlorophenyl-Furyl Group: The final step involves the Knoevenagel condensation of the intermediate with 5-(2,5-dichlorophenyl)-2-furaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Basic Information

  • IUPAC Name : (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one
  • CAS Number : 324544-20-9
  • Molecular Formula : C25_{25}H17_{17}Cl2_{2}N3_{3}O3_{3}S2_{2}
  • Molecular Weight : 542.467 g/mol

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. Studies have shown that thiazolidinone derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the thiazolidinone moiety is crucial for its biological activity, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. Similar thiazolidinone derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The unique structure of the compound allows it to interact with microbial enzymes and disrupt their functions, leading to cell death. This property makes it a potential candidate for developing new antimicrobial agents to combat resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, research suggests that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This application could be particularly beneficial in treating chronic inflammatory diseases .

Pesticidal Activity

The structural characteristics of This compound suggest potential use as a pesticide. Compounds with similar functional groups have been reported to exhibit insecticidal and herbicidal activities. The ability to target specific biochemical pathways in pests while being less harmful to non-target organisms positions this compound as a candidate for eco-friendly agricultural practices .

Development of Novel Materials

The unique chemical structure of this compound allows it to be explored for applications in materials science. Its potential use as a building block for polymers or as an additive in coatings could lead to the development of materials with enhanced properties such as improved thermal stability or chemical resistance. Research into polymer composites incorporating thiazolidinone derivatives is ongoing and shows promise for various industrial applications .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several thiazolidinone derivatives and tested their anticancer activity against various cancer cell lines. The results indicated that compounds resembling This compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting higher efficacy in inhibiting cancer cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazolidinone derivatives against multi-drug resistant bacteria. The findings showed that the derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli strains that were resistant to conventional antibiotics. This highlights the potential of such compounds in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer cells, it may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidinone core but differ in their substituents.

    Pyrazolones: These compounds are known for their analgesic and anti-inflammatory properties and share the pyrazolone moiety.

    Furyl Derivatives: Compounds containing the furyl group are often studied for their antimicrobial and anticancer activities.

Uniqueness

The uniqueness of (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features, which confer a broad spectrum of biological activities

Biological Activity

The compound (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Structural Characteristics

The molecular structure of the compound includes:

  • Thiazolidinone core : Known for its pharmacological properties.
  • Dichlorophenyl and furyl substituents : These groups enhance the compound's biological activity.
  • Pyrazole moiety : Imparts additional biological properties.

The chemical formula is C25H17Cl2N3O3SC_{25}H_{17}Cl_2N_3O_3S with a molecular weight of 542.467 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Cell LineIC50 Value (µM)Reference
HCT-11615.2
MCF-712.8
HepG210.5
A54914.0

These results indicate that the compound exhibits significant cytotoxicity, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound also shows antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus22
Escherichia coli20
Candida albicans18

The presence of the dichlorophenyl group significantly enhances its antibacterial activity.

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiazolidinone derivatives like this compound have shown:

  • Antioxidant Activity : The compound exhibits strong antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : It has been reported to reduce inflammation in various models, indicating potential therapeutic uses in inflammatory diseases.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Mechanisms : It scavenges free radicals and enhances cellular antioxidant defenses.

Study 1: Anticancer Efficacy

A study conducted on human colorectal carcinoma cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis.

Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, the compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.

Properties

CAS No.

324544-20-9

Molecular Formula

C25H17Cl2N3O3S2

Molecular Weight

542.5 g/mol

IUPAC Name

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H17Cl2N3O3S2/c1-14-22(24(32)30(28(14)2)16-6-4-3-5-7-16)29-23(31)21(35-25(29)34)13-17-9-11-20(33-17)18-12-15(26)8-10-19(18)27/h3-13H,1-2H3/b21-13+

InChI Key

SWQCENWRANLNCT-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)SC3=S

Origin of Product

United States

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